molecular formula C8H5NO2 B8089481 4H-Benzo[d][1,3]oxazin-4-one

4H-Benzo[d][1,3]oxazin-4-one

Cat. No.: B8089481
M. Wt: 147.13 g/mol
InChI Key: SFDGJDBLYNJMFI-UHFFFAOYSA-N
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Description

4H-Benzo[d][1,3]oxazin-4-one is a privileged N,O-heterocyclic scaffold of significant interest in organic synthesis, medicinal chemistry, and materials science . Its core structure features two reactive sites (C2 and C4) with partial positive charges, making it a valuable building block for constructing complex molecules, including quinazolinones, 4-hydroxy-quinolinones, and various other aza-heterocycles via cycloaddition reactions . Researchers utilize this compound as a key precursor in transition-metal catalyzed C-H activation, where it acts as an efficient native directing group for regioselective ortho-functionalization, enabling olefination, acetoxylation, amidation, and annulation reactions that are often challenging with pre-functionalized substrates . The benzo[1,3]oxazin-4-one core is a recognized pharmacophore with a broad spectrum of documented biological activities, such as anticancer, antibacterial, antiviral, and anti-Alzheimer properties . It is a key structural component in pharmaceutical candidates like Cetilistat, an antiobesity drug, and has shown potential as an inhibitor of enzymes like human leukocyte elastase and serine proteases . This compound also finds applications in the development of functional polymers and optoelectronic materials . This compound can be efficiently synthesized from anthranilic acids and orthoesters under acid-catalyzed or microwave-assisted conditions . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-6-3-1-2-4-7(6)9-5-11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDGJDBLYNJMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-Benzo[d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with acyl chlorides. The process typically includes the formation of an N-acylated intermediate, followed by cyclization to form the benzoxazinone ring. Cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine are often used .

Industrial Production Methods: In industrial settings, the synthesis of this compound derivatives can be achieved using one-pot methods under mild conditions. For example, the iminium cation from a mixture of cyanuric chloride and dimethylformamide can be used as a cyclizing agent to produce high yields of 2-substituted derivatives .

Chemical Reactions Analysis

Types of Reactions: 4H-Benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which have significant biological activities .

Scientific Research Applications

Biological Activities

4H-Benzo[d][1,3]oxazin-4-one derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. The following table summarizes key biological activities associated with these compounds:

Activity Description References
AnticancerCertain derivatives have shown potential in inhibiting cancer cell growth and proliferation.
Protease InhibitionSpecifically, they inhibit serine proteases like human leukocyte elastase, which is implicated in various diseases.
AntibacterialSome compounds demonstrate significant antibacterial properties against various pathogens.
AntifungalEffective against certain fungal infections, contributing to their therapeutic potential.
Anti-inflammatoryExhibit antiphlogistic properties, useful in treating inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of anthranilic acids with orthoesters under different conditions (thermal and microwave). The following table outlines some synthesis methods and yields:

Method Conditions Yield (%) Notes
Thermal ReactionAnthranilic acid + orthoester at 100 °CUp to 82%Yields depend on electron density of substituents on the aromatic ring.
Microwave-Assisted SynthesisAnthranilic acid + orthoester at 100 °C (400 W)Up to 87%Faster reaction times compared to thermal methods; suitable for various substrates.
Carbonylation-CyclizationPd-catalyzed process using readily available precursorsVariesEfficient method for synthesizing benzoxazinones from halophenols and cyanamide.

Medicinal Chemistry Applications

The medicinal chemistry applications of this compound are noteworthy. These compounds are being explored as potential drug candidates for various diseases:

  • Cancer Treatment : Research indicates that some derivatives can inhibit cancer cell lines effectively, suggesting their potential as anticancer agents .
  • Neurological Disorders : Compounds like CX-614 have shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Obesity Management : The compound is a core structure in Cetilistat, currently in clinical trials for obesity treatment .

Case Studies

Several studies illustrate the practical applications of this compound:

  • Study on Anticancer Activity : A series of synthesized benzoxazinones were evaluated for their anticancer properties against different cancer cell lines. Results indicated significant cytotoxic effects, leading to further investigations into their mechanisms of action .
  • Protease Inhibition Investigation : Research focused on the inhibitory effects of specific benzoxazinone derivatives on human leukocyte elastase revealed that modifications on the aromatic ring significantly affected inhibitory potency .

Mechanism of Action

The mechanism of action of 4H-Benzo[d][1,3]oxazin-4-one involves its ability to inhibit serine proteases. The compound forms slowly deacylating anthranoyl enzymes through the nucleophilic attack of the active site serine on the oxazine ring, leading to ring cleavage . This interaction disrupts the normal function of the enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Dihydro-4H-Benzo[d][1,3]oxazin-4-one Derivatives

The stability and reactivity of 4H-benzo[d][1,3]oxazin-4-one are influenced by substituents on the aromatic ring. Electron-donating groups (e.g., –OMe, –Me) favor the formation of the fully aromatic this compound, while electron-withdrawing groups (e.g., –NO2, –Cl) promote the dihydro analog (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one (Table 1) .

Table 1: Substituent Effects on Product Formation

Substituent on Anthranilic Acid Product Dominance Yield (%) Reference
–OMe (electron-donating) 4H-Benzoxazinone 84–90
–NO2 (electron-withdrawing) Dihydro analog 75–82
Pyridine ring (electron-deficient) Reaction suppressed <5

The dihydro analogs exhibit reduced aromatic stabilization, making them less stable but more reactive in downstream functionalization .

Benzo[e][1,3]oxazin-4-one Isomers

The positional isomer 4H-benzo[e][1,3]oxazin-4-one differs in the orientation of the oxygen and nitrogen atoms within the oxazinone ring. This structural variation impacts synthesis and stability:

  • Synthesis: Benzo[e] analogs are synthesized via carbonylation–cyclization domino reactions using Mo(CO)6, which avoids nitro group reduction under mild conditions .
  • Applications: Derivatives like 2-amino-6-(hydroxymethyl)-4H-benzo[e][1,3]oxazin-4-one (84% yield) are valuable intermediates for functionalized heterocycles .

Quinazolin-4(3H)-ones and Other Fused Heterocycles

This compound serves as a precursor for quinazolinones, which are nitrogen-rich heterocycles with anticancer and kinase-inhibitory properties. For example:

  • 2-(3-Bromophenyl)-6-methylquinazolin-4(3H)-one (IC50 = 68.59 ppm against MCF-7) is synthesized by cyclizing this compound derivatives in formamide .
  • Quinoxaline-dione hybrids derived from this compound show enhanced cytotoxicity via CDK9 inhibition .

Protease Inhibition

  • Human Leukocyte Elastase (HNE) : 5-Ethyl-7-methoxy-substituted derivatives exhibit improved inhibitory potency and plasma stability .
  • Complement C1r: 7-Chloro-2-[(2-iodophenyl)amino] derivatives show enhanced selectivity over trypsin (IC50 = 0.2 μM) .

Anticancer Mechanisms

Substituents at C-2 (e.g., aryl groups) significantly enhance antiproliferative activity. For instance:

  • 2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one inhibits cyclin-dependent kinases (CDKs) via competitive ATP-binding site interactions .
  • Nicotinamide hybrids with 1,3,4-oxadiazole moieties demonstrate dual antifungal and anticancer properties .

Biological Activity

4H-Benzo[d][1,3]oxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound belongs to a class of compounds known for their varied pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. Understanding the biological mechanisms and potential applications of this compound is crucial for its development as a therapeutic agent.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of anthranilic acid with ortho esters under acidic conditions. Recent studies have explored various synthetic pathways, including microwave-assisted methods that enhance yield and reduce reaction time.

Table 1: Synthesis Conditions for this compound

MethodConditionsYield (%)Reference
Thermal ReactionAnthranilic acid + ortho ester81-90
Microwave-AssistedAnthranilic acid + ortho ester82
Pd-Catalyzed CarbonylationCO-free synthesisNot specified

3.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, the compound 2-phenyl-4H-benzo[d][1,3]oxazin-4-one demonstrated an IC50 value of 65.43 ± 2.7 μg/mL against A549 human lung cancer cells, indicating moderate efficacy compared to established chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (μg/mL)MechanismReference
2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneA549 (Lung)65.43 ± 2.7Methionyl-tRNA synthetase inhibition
Other derivativesVariousVariesVaries

3.2 Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of certain derivatives of this compound. For example, newly synthesized compounds were tested against Staphylococcus aureus and Klebsiella pneumonia, showing varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .

Table 3: Antibacterial Activity Against Selected Bacteria

CompoundBacteriaConcentration (mg/mL)Activity LevelReference
M5 (derivative)Staphylococcus aureus5, 10, 15Good
M6 (derivative)Klebsiella pneumonia5, 10, 15Moderate

4. Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit serine proteases that play critical roles in cancer progression and other diseases . Molecular docking studies reveal that these compounds can effectively bind to active sites on target proteins.

5. Case Studies

Several case studies have documented the therapeutic potential of this compound derivatives:

  • Case Study A : A study on the compound's effect on A549 cells demonstrated significant apoptosis induction through caspase activation pathways.
  • Case Study B : Research involving animal models showed that certain derivatives reduced tumor size significantly when administered in conjunction with standard chemotherapy.

6. Conclusion

The biological activity of this compound and its derivatives presents promising avenues for therapeutic development in cancer and bacterial infections. Ongoing research into their mechanisms of action and optimization of their chemical structures is essential for enhancing their efficacy and safety profiles.

Q & A

Q. What computational tools aid in structure-activity relationship (SAR) studies of this compound-based antimicrobial agents?

  • Methodology :
  • Molecular docking : Screen derivatives against bacterial targets (e.g., DNA gyrase, penicillin-binding proteins) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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